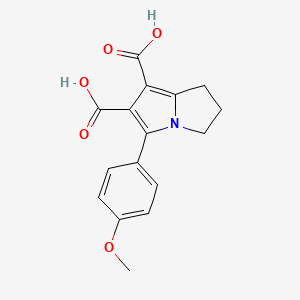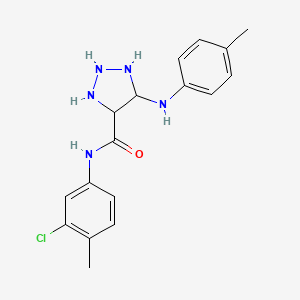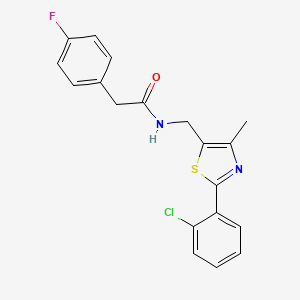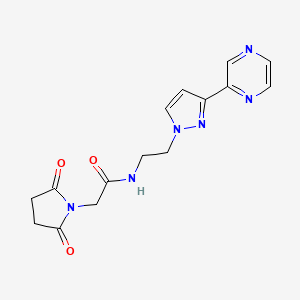![molecular formula C19H26N2O2 B2931208 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198738-77-9](/img/structure/B2931208.png)
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique structure combining a cyclohexene ring, a piperidine ring, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:
Formation of the Cyclohex-3-ene-1-carbonyl Intermediate: This can be achieved through the reaction of cyclohexene with a suitable carbonylating agent under controlled conditions.
Piperidine Ring Formation: The cyclohex-3-ene-1-carbonyl intermediate is then reacted with piperidine to form the piperidin-4-yl derivative.
Methoxylation: The piperidin-4-yl derivative undergoes methoxylation to introduce the methoxy group.
Pyridine Ring Introduction: Finally, the methoxylated intermediate is reacted with a methylpyridine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
The mechanism by which 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings may facilitate binding to these targets, while the methoxy group could influence the compound’s pharmacokinetics and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclohexene-1-carboxylic acid
- 1-Cyclohexene-1-carboxylic acid
- Cyclohexanecarboxylic acid
- Cyclohex-1-ene-1-carbonyl chloride
Uniqueness
What sets 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine apart from similar compounds is its combination of three distinct ring systems, which may confer unique chemical and biological properties. This structural complexity can lead to a broader range of interactions and applications compared to simpler analogs.
Propiedades
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15-6-5-11-20-18(15)23-14-16-9-12-21(13-10-16)19(22)17-7-3-2-4-8-17/h2-3,5-6,11,16-17H,4,7-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIPUIOJAUYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2931125.png)


![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N1,N1-DIMETHYL-N4-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}BENZENE-1,4-DIAMINE](/img/structure/B2931135.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)



![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N-[4-({[1-(thiolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2931146.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2931148.png)
